N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c1-7-11(23-8(2)16-7)13-19-20-15(22-13)18-12(21)14-17-9-5-3-4-6-10(9)24-14/h3-6H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTXEVKDWIAZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol
The benzothiazole core is synthesized via condensation of 2-aminothiophenol (2 ) with glyoxylic acid under acidic conditions.
Reaction Conditions :
- Reactants : 2-Aminothiophenol (1.0 equiv), glyoxylic acid (1.2 equiv)
- Catalyst : Concentrated HCl (10 mol%)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : Reflux at 80°C for 6 hours
- Yield : 78–85%
Mechanism :
- Nucleophilic attack of the thiol group on the carbonyl carbon.
- Cyclodehydration to form the benzothiazole ring.
- Oxidation to aromatize the system.
Synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
Thiazole Ring Formation via Hantzsch Synthesis
The 2,4-dimethylthiazole moiety is constructed using a Hantzsch thiazole synthesis:
Reaction Scheme :
- α-Bromoketone Preparation :
- 2,4-Dimethylthiazole-5-carbaldehyde (4 ) → α-bromo-2,4-dimethylthiazole-5-carbaldehyde (5 ) using PBr₃.
- Thiobenzamide Formation :
Key Parameters :
Oxadiazole Ring Cyclization
The hydrazide intermediate (7 ) is cyclized to form the oxadiazole ring:
Procedure :
- Hydrazide Formation :
- 2,4-Dimethylthiazole-5-carboxylic acid (8 ) → methyl ester (9 ) via Fischer esterification.
- 9 → hydrazide (10 ) using hydrazine hydrate in methanol.
- Cyclization :
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| POCl₃ Equiv | 3.0 |
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Yield | 68% |
Amide Coupling and Final Assembly
The fragments are conjugated via carboxamide bond formation:
Acid Chloride Activation
1,3-Benzothiazole-2-carboxylic acid (12 ) is activated using thionyl chloride:
- Conditions : SOCl₂ (5.0 equiv), reflux in dry dichloromethane (DCM) for 2 hours.
- Product : 1,3-Benzothiazole-2-carbonyl chloride (13 ).
Nucleophilic Acylation
13 is reacted with 11 in the presence of triethylamine:
Reaction Setup :
- Molar Ratio : 1:1.2 (13 :11 )
- Base : Triethylamine (3.0 equiv)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : 0°C → room temperature, 12 hours
- Yield : 62–70%
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water
Analytical Characterization
Spectroscopic Validation
Table 1: Key Spectral Data
| Technique | Observations (δ in ppm) |
|---|---|
| ¹H NMR | 2.41 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.32–8.05 (m, 4H, Ar-H) |
| ¹³C NMR | 167.5 (C=O), 162.1 (oxadiazole C-2), 153.8 (thiazole C-5) |
| IR (cm⁻¹) | 1685 (C=O stretch), 1590 (C=N oxadiazole) |
| HRMS | [M+H]⁺ Calculated: 356.0984; Found: 356.0981 |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 65:35)
- Melting Point : 214–216°C (decomposition)
Synthetic Challenges and Optimization
Oxadiazole Cyclization Efficiency
Initial attempts using polyphosphoric acid (PPA) resulted in lower yields (45–50%) compared to POCl₃. Side products included open-chain hydrazones, mitigated by strict anhydrous conditions.
Amide Coupling Side Reactions
Competitive formation of N-acylurea was observed at elevated temperatures. Maintaining the reaction below 25°C suppressed this pathway.
Scalability and Industrial Relevance
Table 2: Pilot-Scale Parameters
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Batch Size | 5 g | 50 g |
| POCl₃ Volume | 15 mL | 150 mL |
| Reaction Time | 4 hours | 5.5 hours |
| Isolated Yield | 68% | 63% |
Scale-up studies indicate moderate efficiency loss due to heat transfer limitations, addressable via jacketed reactor systems.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of organic compounds characterized by the thiazole and oxadiazole moieties. Its molecular formula is with a molecular weight of approximately 342.37 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Anticancer Properties
Research has demonstrated that compounds containing thiazole and oxadiazole rings exhibit notable anticancer activities. In particular, studies have shown that derivatives similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can induce apoptosis in various cancer cell lines.
Case Study: A study investigated the cytotoxic effects of related thiazole compounds against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 23.30 ± 0.35 µM against A549 cells . This suggests that the compound may have potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains and fungi.
Case Study: In vitro assays revealed that thiazole-based compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions .
Anticonvulsant Effects
Research indicates that thiazole-containing compounds may possess anticonvulsant properties.
Case Study: In a picrotoxin-induced convulsion model, certain thiazole derivatives were tested for their anticonvulsant efficacy. The findings suggested that these compounds could modulate neurotransmitter systems involved in seizure activity .
Applications in Drug Development
The unique structural features of this compound make it a candidate for further drug development.
Potential Drug Formulations
Given its promising biological activities, this compound could be formulated into various drug delivery systems targeting cancer therapy or antimicrobial treatments.
Table 2: Potential Applications in Drug Development
| Application | Description |
|---|---|
| Anticancer Agent | Targeting specific cancer cell lines |
| Antimicrobial Agent | Treatment for bacterial and fungal infections |
| Anticonvulsant | Potential use in epilepsy treatment |
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Chemical Structure and Properties
The compound N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (referred to as Compound A ) features a hybrid heterocyclic architecture:
- Core structure : A 1,3,4-oxadiazole ring substituted at position 5 with a 2,4-dimethylthiazole moiety and at position 2 with a benzothiazole carboxamide group.
- Molecular formula : C₁₉H₁₈N₆O₂S (inferred from and ).
Comparison with Structural Analogs
Substituent Variations in the Oxadiazole Ring
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse sources.
Chemical Structure and Properties
The compound consists of a benzothiazole core with a carboxamide functional group and a thiazole and oxadiazole moiety. Its molecular formula is with a molecular weight of 342.36 g/mol. The structural components contribute to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit significant anticancer properties. In a study evaluating novel benzothiazole derivatives, compounds similar to this compound demonstrated potent inhibition of cancer cell proliferation in various human cancer cell lines such as A431 and A549. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 | 1.61 | Bcl-2 inhibition |
| Compound 2 | A549 | 1.98 | Apoptosis induction |
| N-[5-(...)] | H1299 | <2 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes. For example, derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazole and benzothiazole rings is crucial for enhancing biological activity. For instance:
- Methyl Groups : The presence of methyl groups at positions 2 and 4 on the thiazole ring has been linked to increased cytotoxicity.
- Carboxamide Group : The carboxamide moiety contributes to the compound's ability to form hydrogen bonds with target proteins, enhancing its binding affinity .
Case Study 1: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of thiazole and oxadiazole precursors. For example, a common procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature . Optimization of solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine) is critical for yield improvement.
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton and carbon environments in the benzothiazole and oxadiazole moieties.
- Infrared Spectroscopy (IR) : Peaks near 1650–1700 cm⁻¹ confirm carboxamide C=O stretching .
- Elemental Analysis : Calculated vs. experimental C, H, N, S percentages validate purity .
Q. What solvents and reaction conditions are optimal for synthesizing thiazole-oxadiazole hybrids?
- Methodological Answer : Polar aprotic solvents like DMF or acetone are preferred for their ability to dissolve heterocyclic intermediates. Reaction temperatures vary: room temperature for nucleophilic substitutions (e.g., alkylation of thiol groups) and reflux conditions (e.g., 90°C with POCl₃) for cyclization steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Catalyst loading : Adjusting K₂CO₃ or triethylamine ratios .
- Reaction time : Extended reflux durations (e.g., 3–6 hours) may improve cyclization efficiency .
- Workup procedures : Recrystallization solvents (ethanol-DMF mixtures) influence purity .
Comparative studies using HPLC to monitor intermediate formation can pinpoint yield-limiting steps .
Q. What computational strategies are effective for predicting the compound’s bioactivity or reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict reaction thermodynamics, such as activation energies for oxadiazole ring closure .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by aligning the benzothiazole carboxamide group with active sites .
- Machine Learning : Training models on existing reaction data (e.g., solvent-catalyst combinations) accelerates optimization .
Q. How can researchers validate the compound’s mechanism of action in biological assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations after treating cell lines .
- Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., methyl vs. phenyl groups) and correlate changes with bioactivity .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing variability in spectroscopic data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduces dimensionality in IR/NMR datasets to identify outliers.
- Regression Analysis : Correlates reaction parameters (e.g., temperature, solvent polarity) with yield/purity .
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Sensitivity Analysis : Identifies which computational parameters (e.g., solvent dielectric constant) most affect prediction accuracy.
- Experimental Validation : Re-run key reactions under predicted "optimal" conditions and compare with baseline data .
Tables for Key Data
| Parameter | Typical Range | Optimal Conditions | Source |
|---|---|---|---|
| Reaction Temperature | 20–90°C | 25°C (alkylation), 90°C (cyclization) | |
| Solvent for Recrystallization | Ethanol-DMF (2:1) | Ethanol-DMF (1:1) | |
| Catalyst (K₂CO₃ Loading) | 1.0–1.2 mmol per 1 mmol substrate | 1.2 mmol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
